Product packaging for 4-Chloroisoquinolin-7-ol(Cat. No.:CAS No. 1888902-20-2)

4-Chloroisoquinolin-7-ol

Cat. No.: B2908745
CAS No.: 1888902-20-2
M. Wt: 179.6
InChI Key: MFZIGFWIFZYQPQ-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. wisdomlib.org Its structural diversity and inherent biological activities make it a "privileged scaffold," a framework that is frequently found in bioactive compounds and marketed drugs. rsc.orgnih.gov Synthetic organic and medicinal chemists have shown intense interest in developing efficient methods for constructing isoquinoline frameworks due to their therapeutic importance. rsc.orgontosight.ai

Isoquinoline derivatives exhibit a vast spectrum of pharmacological activities. ontosight.ai Research has extensively documented their potential as antitumor, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and analgesic agents. wisdomlib.orgontosight.aiontosight.ai This wide range of biological functions has established the isoquinoline nucleus as a critical structural motif in drug discovery and development, driving continuous research into its synthesis and functionalization. rsc.orgontosight.ai At least 38 drugs based on the isoquinoline structure are either in clinical use or undergoing clinical trials for a variety of diseases, underscoring the scaffold's therapeutic relevance. nih.gov

Table 2: Selected Biological Activities of the Isoquinoline Class

Biological Activity Description References
Antitumor Derivatives have shown potent cytotoxic activity and function as topoisomerase inhibitors. wisdomlib.orgontosight.ai
Antimicrobial Effective against various bacteria, including fluoroquinolone-resistant strains. ontosight.ainih.gov
Antiviral Investigated for activity against viruses like HIV and Hepatitis C Virus (HCV). wisdomlib.orgontosight.aiacs.org
Anti-inflammatory Certain derivatives have demonstrated the ability to inhibit inflammatory markers like TNF-α. ontosight.ainih.gov
Neuroprotective Isoquinoline alkaloids have shown potential in protecting nerve cells. ontosight.aiontosight.ai

This table summarizes some of the key therapeutic areas where isoquinoline derivatives have shown promise.

Overview of Halogenated and Hydroxylated Isoquinoline Derivatives in Academic Inquiry

The introduction of halogen atoms and hydroxyl groups onto the isoquinoline scaffold significantly influences the molecule's chemical properties and biological activity. These substituted derivatives are pivotal in academic and industrial research.

Halogenated Isoquinolines: The placement of halogens (e.g., chlorine, bromine) on the isoquinoline ring is a key strategy in synthetic chemistry. acs.org Halogenated isoquinolines serve as versatile building blocks for creating more complex molecules through reactions like Suzuki, Sonogashira, and Stille couplings. acs.org The position of the halogen is crucial; for instance, direct halogenation of isoquinolines typically occurs at the C5 or C8 positions due to the ring's electronic properties, making the synthesis of 4-halogenated isoquinolines a more significant challenge. acs.org These C4-substituted compounds are particularly valuable as they are often starting materials for molecules with important pharmacological activities, such as protein kinase C (PKCζ) inhibitors and hepatitis C virus (HCV) NS3/4A protease inhibitors. acs.org Furthermore, halogenation can directly modulate biological activity, with various halogenated isoquinolines being investigated for antimicrobial and anticancer properties. nih.gov

Hydroxylated Isoquinolines: The presence of a hydroxyl (-OH) group also imparts significant functionality. Hydroxylated isoquinolines, such as isoquinolones (which exist in tautomeric equilibrium with hydroxyl-isoquinolines), are important structural motifs. acs.orgacs.org The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially influencing how the molecule interacts with biological targets like enzymes. nih.gov In synthetic chemistry, the hydroxyl group is a reactive site for further modifications, such as etherification and esterification, allowing for the creation of diverse libraries of compounds for screening. chemshuttle.com Microwave-assisted and metal-free radical cyclization methods have been developed to efficiently synthesize various hydroxyl-containing isoquinolines, highlighting the demand for these structures in chemical research. researchgate.net

Research Trajectory and Rationale for Investigating 4-Chloroisoquinolin-7-ol

The specific compound this compound is primarily categorized as a research compound and a building block for chemical synthesis. While extensive studies focusing solely on this molecule are not prominent in the literature, the rationale for its investigation can be inferred from its unique structure, which combines two functionally significant substituents on the isoquinoline core.

The primary motivation for the synthesis and use of this compound lies in its potential as a specialized intermediate for constructing more complex, high-value molecules. The rationale can be broken down as follows:

Strategic C4-Halogenation: As noted, achieving substitution at the C4 position of the isoquinoline ring is a non-trivial synthetic task. acs.org The presence of a chlorine atom at this specific position makes this compound a valuable precursor. It provides a reactive handle for introducing a wide variety of other functional groups via cross-coupling reactions, enabling the synthesis of 4-substituted isoquinoline derivatives that are otherwise difficult to access. acs.org These 4-substituted isoquinolines are sought after for their potential pharmacological activities. acs.org

Dual Functionalization for Diverse Synthesis: The molecule possesses two distinct reactive sites: the C4-chloro group and the C7-hydroxyl group. This dual functionality allows for sequential or selective chemical modifications. For example, the hydroxyl group could be protected while the chloro group undergoes a coupling reaction, or vice versa. This versatility makes it a highly adaptable building block for combinatorial chemistry and the targeted synthesis of complex molecular architectures.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, understanding how the position and nature of substituents affect biological activity is crucial. This compound serves as an ideal starting point for creating a series of derivatives to probe SAR. By modifying the hydroxyl group at the C7 position or replacing the chlorine at the C4 position, researchers can systematically evaluate how changes at these specific locations impact a molecule's interaction with a biological target.

In essence, while this compound may not be an end-product itself, its value is in its utility as a sophisticated chemical tool. Its investigation is driven by the need for advanced, strategically functionalized intermediates to facilitate the discovery and development of novel, bioactive isoquinoline-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B2908745 4-Chloroisoquinolin-7-ol CAS No. 1888902-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZIGFWIFZYQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloroisoquinolin 7 Ol and Analogs

Retrosynthetic Approaches to the 4-Chloroisoquinolin-7-ol Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the key functional groups and the isoquinoline (B145761) core itself.

A primary retrosynthetic disconnection is the C4-Cl bond, which points to a 4-hydroxyisoquinolin-7-ol (a 4-isoquinolinone) as a key intermediate (Intermediate 1). This transformation is typically achieved through a chlorination reaction, often employing reagents like phosphorus oxychloride (POCl₃). The 4-hydroxy group exists in tautomeric equilibrium with its keto form, isoquinolin-4(1H)-one, which is a common intermediate in several isoquinoline syntheses.

Further disconnection of Intermediate 1 involves breaking the bonds of the pyridine (B92270) ring. This can be conceptualized through several classical isoquinoline syntheses. For instance, a Bischler-Napieralski-type disconnection would break the N1-C8a and C4-C4a bonds, leading back to a β-(3-hydroxyphenyl)ethylamide precursor. Similarly, a Pomeranz-Fritsch-based disconnection would cleave the N2-C3 and C4-C4a bonds, suggesting a 3-hydroxybenzaldehyde and an aminoacetaldehyde acetal as starting materials. During these syntheses, the hydroxyl group would likely require protection, for instance as a methoxy ether, to be compatible with the reaction conditions.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Key Intermediate(s) Precursors Synthetic Strategy
This compound4-Hydroxyisoquinolin-7-ol (or its O-protected analog)3-Methoxyphenethylamine derivatives, 3-MethoxybenzaldehydeCyclization followed by chlorination and deprotection

Established Isoquinoline Synthesis Protocols and Adaptations for Specific Substituents

The synthesis of the isoquinoline nucleus can be achieved through several named reactions, each with its own advantages and limitations. The presence of both a chloro and a hydroxyl group in this compound necessitates careful consideration and adaptation of these methods.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgjk-sci.comwikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.

The reaction proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.com The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization. jk-sci.com For the synthesis of a precursor to this compound, a β-(3-methoxyphenyl)ethylamide would be a suitable starting material. The methoxy group at the meta position directs the electrophilic cyclization to the para position, which is desired for the formation of a 7-substituted isoquinoline. organicreactions.org

Mechanistic Variants: The reaction can proceed through two main mechanistic pathways: one involving a dichlorophosphoryl imine-ester intermediate and another involving a nitrilium ion intermediate. nrochemistry.com The choice of dehydrating agent and reaction conditions can influence the predominant mechanism. nrochemistry.com

Adaptations for this compound:

Starting Material: N-(2-(3-methoxyphenyl)ethyl)formamide would be a suitable precursor. The methoxy group serves as a protected form of the 7-hydroxyl group.

Cyclization: Treatment with POCl₃ would lead to the formation of 7-methoxy-3,4-dihydroisoquinoline.

Aromatization: Subsequent dehydrogenation, for example using palladium on carbon (Pd/C) at elevated temperatures, would yield 7-methoxyisoquinoline (B1361142).

Introduction of the 4-functionality: To obtain the 4-hydroxy group, further steps would be required, as the standard Bischler-Napieralski reaction does not directly install a substituent at this position. However, modifications of this reaction or subsequent functionalization of the isoquinoline ring would be necessary.

Reaction Starting Material Key Reagents Intermediate Product
Bischler-NapieralskiN-(2-(3-methoxyphenyl)ethyl)formamide1. POCl₃ 2. Pd/C, heat7-Methoxyisoquinoline

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines. The subsequent aromatization of the tetrahydroisoquinoline ring can provide the fully aromatic isoquinoline.

The reaction is most efficient with electron-rich aromatic rings. wikipedia.org For the synthesis of a 7-hydroxyisoquinoline (B188741) derivative, a 3-hydroxyphenethylamine or its protected form would be the starting material. The reaction conditions for less nucleophilic aromatic rings, such as those without strong activating groups, generally require harsher conditions, such as refluxing in strong acids. wikipedia.org

Adaptations for this compound: A direct synthesis of this compound using the Pictet-Spengler reaction is not straightforward as it does not typically introduce a substituent at the 4-position. However, it could be used to construct the core isoquinoline ring, which could then be functionalized. For instance, reacting 3-methoxyphenethylamine with formaldehyde would yield 7-methoxy-1,2,3,4-tetrahydroisoquinoline, which could then be aromatized and subsequently chlorinated.

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.org This method is advantageous as it directly yields the aromatic isoquinoline ring system.

The reaction is sensitive to the substituents on the benzaldehyde. For the synthesis of a 7-substituted isoquinoline, a meta-substituted benzaldehyde is required. The Schlittler-Müller modification allows for the synthesis of 1-substituted isoquinolines by condensing a benzylamine with glyoxal hemiacetal. rsc.org

Adaptations for this compound:

Starting Materials: 3-Methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal would be the precursors.

Cyclization: Acid-catalyzed cyclization, often with concentrated sulfuric acid, would be expected to yield 7-methoxyisoquinoline.

Challenges: The Pomeranz-Fritsch reaction can sometimes give low yields, and the strong acidic conditions may not be compatible with all functional groups. The introduction of the 4-chloro substituent would need to be addressed in subsequent steps, likely via an N-oxidation and chlorination sequence on the resulting 7-methoxyisoquinoline.

Reaction Starting Materials Key Reagents Product
Pomeranz-Fritsch3-Methoxybenzaldehyde, Aminoacetaldehyde dimethyl acetalH₂SO₄7-Methoxyisoquinoline

Modern synthetic methods, particularly those employing palladium catalysis, offer versatile and efficient routes to functionalized heterocyclic systems. Palladium-catalyzed reactions can be used to construct the isoquinoline core through C-H activation/annulation or to introduce substituents onto a pre-formed isoquinoline ring. mdpi.comrsc.org

For example, the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety that can be cyclized to an isoquinoline with a source of ammonia. rsc.org This approach allows for a high degree of regioselectivity.

Adaptations for this compound: A potential palladium-catalyzed approach could involve the annulation of a suitably substituted benzene (B151609) derivative with a three-carbon component to construct the pyridine ring. Alternatively, a pre-formed 7-hydroxyisoquinoline could be subjected to a palladium-catalyzed C-H activation and subsequent chlorination at the 4-position. However, achieving regioselectivity in the C-H activation of isoquinolines can be challenging.

Targeted Synthesis of this compound

Proposed Synthetic Route:

Step 1: Bischler-Napieralski Cyclization to form 7-Methoxy-1-methyl-3,4-dihydroisoquinoline. Starting from N-(2-(3-methoxyphenyl)ethyl)acetamide, a Bischler-Napieralski cyclization using POCl₃ would yield the corresponding 3,4-dihydroisoquinoline. The methyl group at the 1-position can be removed in a subsequent step or carried through the synthesis.

Step 2: Aromatization. The 3,4-dihydroisoquinoline intermediate can be aromatized to 7-methoxy-1-methylisoquinoline using a dehydrogenation agent like Pd/C.

Step 3: Formation of the 4-Hydroxyisoquinoline. While not a direct outcome of the initial cyclization, the 4-hydroxy group can be introduced through various methods, though a more direct approach to a 4-hydroxyisoquinoline precursor is preferable. A more direct route would involve a cyclization that forms the 4-isoquinolinone directly.

Alternative Proposed Route based on Quinoline (B57606) Synthesis Analogy:

A more direct and plausible route would adapt established quinoline syntheses. The synthesis of 4-chloro-7-methoxyquinoline often proceeds from 3-methoxyaniline. chemicalbook.com A similar strategy for the isoquinoline analog is proposed:

Step 1: Synthesis of 4-Hydroxy-7-methoxyisoquinoline. A suitable starting material, such as a derivative of 3-methoxyphenylacetic acid, could be condensed with a reagent providing the N-C1 fragment of the isoquinoline ring, followed by cyclization to form 4-hydroxy-7-methoxyisoquinoline.

Step 2: Chlorination of the 4-Hydroxy Group. The 4-hydroxyisoquinoline intermediate would then be chlorinated. This is a common transformation in quinoline and isoquinoline chemistry, typically achieved by heating with phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine. chemicalbook.com

Step 3: Demethylation of the 7-Methoxy Group. The final step would be the cleavage of the methyl ether at the 7-position to unveil the hydroxyl group. This can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).

A summary of this proposed targeted synthesis is presented in the table below:

Step Reaction Starting Material Key Reagents Product
1Isoquinolinone formationDerivative of 3-methoxyphenylacetic acidCondensing and cyclizing agents4-Hydroxy-7-methoxyisoquinoline
2Chlorination4-Hydroxy-7-methoxyisoquinolinePOCl₃4-Chloro-7-methoxyisoquinoline
3Demethylation4-Chloro-7-methoxyisoquinolineBBr₃ or HBrThis compound

This proposed route leverages well-established transformations in heterocyclic chemistry and provides a logical and feasible pathway to the target compound, this compound.

Regioselective Halogenation Approaches

The introduction of a chlorine atom at the C-4 position of the isoquinoline nucleus requires precise regiochemical control. Halogenation at this position is influenced by the electronic properties of the heterocyclic ring, where the C-4 position is less reactive towards electrophilic substitution than positions on the benzene ring and less susceptible to direct nucleophilic attack than the C-1 position.

A common and effective strategy for achieving C-4 chlorination involves the conversion of a precursor C-4 hydroxyl group (or its tautomeric keto form, isoquinolin-4-one) into a chloride. This transformation is typically accomplished using standard chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed for this purpose. The reaction proceeds by converting the 4-oxo group of a 7-substituted-isoquinolin-4-one into the corresponding 4-chloro derivative. This method is analogous to the well-established synthesis of 4,7-dichloroquinoline (B193633) from 7-chloro-4-hydroxyquinoline chemicalbook.comchemicalbook.com.

Direct C-H halogenation at the C-4 position is more challenging due to regioselectivity issues. However, modern approaches involving metal-free, directed C-H functionalization are emerging. While methods for the C-5 halogenation of 8-substituted quinolines have been developed using inexpensive trihaloisocyanuric acid, demonstrating the potential for remote C-H functionalization, analogous directed strategies for the C-4 position of isoquinolines are an active area of research rsc.org. The reactivity principle is that halogen atoms on the homocyclic ring of isoquinoline or at the C-4 position behave similarly to a halobenzene iust.ac.ir.

Table 1: Common Reagents for C-4 Chlorination of Isoquinolin-4-ones
Chlorinating AgentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃)Reflux, neat or in a high-boiling solventWidely used, effective for converting hydroxyquinolines and isoquinolones to their chloro derivatives. chemicalbook.comchemicalbook.comgoogle.com
Thionyl chloride (SOCl₂)Reflux, often with a catalytic amount of DMFAlternative to POCl₃, useful for various heterocyclic systems.
Oxalyl chloride ((COCl)₂)Milder conditions, often with a DMF catalystCan be used for chlorinations when milder conditions are required.

Introduction of the Hydroxyl Moiety at the C-7 Position

The placement of a hydroxyl group at the C-7 position on the isoquinoline's benzene ring is typically achieved by incorporating the oxygen functionality into the starting materials of a classical isoquinoline synthesis. Direct hydroxylation of the isoquinoline core at C-7 is difficult and lacks regioselectivity.

The most common strategies involve constructing the isoquinoline ring from a phenethylamine or benzaldehyde precursor that already bears the desired substituent at the meta-position relative to the point of cyclization.

Bischler-Napieralski and Pictet-Spengler Reactions: These methods are foundational in isoquinoline synthesis wikipedia.org. To obtain a C-7 hydroxyl group, one would start with a phenethylamine derivative bearing a hydroxyl or a protected hydroxyl (e.g., methoxy) group at the 3-position. For instance, using 3-methoxyphenethylamine in a Bischler-Napieralski reaction would lead to a 7-methoxy-3,4-dihydroisoquinoline. Subsequent dehydrogenation and deprotection (demethylation) would yield the desired 7-hydroxyisoquinoline.

Pomeranz-Fritsch Reaction: This reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal wikipedia.org. Starting with 3-hydroxybenzaldehyde or 3-methoxybenzaldehyde would directly install the oxygen functionality at the C-7 position of the final isoquinoline product.

The use of a methoxy group as a precursor for the hydroxyl moiety is prevalent due to its stability under various reaction conditions and the availability of reliable methods for its subsequent cleavage (e.g., using boron tribromide (BBr₃) or strong acids).

Sequential Functionalization Strategies

The synthesis of this compound necessitates a logical sequence of reactions to correctly install both functional groups. Based on the principles of isoquinoline reactivity, the most viable strategy involves building the C-7 substituted isoquinoline core first, followed by modification at the C-4 position.

A plausible and efficient synthetic sequence is outlined below:

Cyclization: A Bischler-Napieralski reaction is performed using an N-acylated 3-methoxyphenethylamine to form 1-substituted-7-methoxy-3,4-dihydroisoquinoline.

Aromatization: The dihydroisoquinoline intermediate is dehydrogenated to the corresponding 7-methoxyisoquinoline using a catalyst like palladium on carbon (Pd/C).

Oxidation/Hydroxylation at C-4: The 7-methoxyisoquinoline is converted to 7-methoxyisoquinolin-4-one. This step can be challenging and may require specific oxidation conditions or an alternative synthetic design that builds the 4-oxo functionality from the start.

Chlorination: The 7-methoxyisoquinolin-4-one is chlorinated at the C-4 position using a reagent like phosphorus oxychloride to yield 4-chloro-7-methoxyisoquinoline.

Demethylation: The final step involves the cleavage of the methyl ether at the C-7 position using a demethylating agent such as BBr₃ to afford the target compound, this compound.

This sequence ensures that the less reactive benzene portion of the molecule is functionalized early, while the more synthetically accessible pyridine ring is modified in later steps.

Modern Innovations in Isoquinoline Synthesis Applicable to this compound

Recent advances in synthetic organic chemistry offer powerful new tools that can be applied to the synthesis of complex heterocycles like this compound, often providing increased efficiency and atom economy.

Transition Metal-Catalyzed C–H Activation and Functionalization

Transition metal-catalyzed C–H activation has emerged as a powerful strategy for the direct functionalization of unreactive C–H bonds, bypassing the need for pre-functionalized substrates mdpi.comdntb.gov.ua. This methodology allows for the late-stage modification of complex molecules with high precision.

For the synthesis of this compound, C–H activation could be envisioned for either the chlorination or hydroxylation step on a pre-formed isoquinoline scaffold. The regioselectivity of these reactions is typically controlled by a directing group, which chelates to the metal catalyst and brings it into proximity with the target C–H bond.

C-4 Functionalization: A directing group placed on the isoquinoline nitrogen could potentially direct a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to functionalize the peri-position at C-4.

C-7 Functionalization: Directing groups at the C-8 position could facilitate the ortho-functionalization at C-7. For example, rhodium(III)-catalyzed C-H activation has been used to synthesize substituted dihydroisoquinolones, demonstrating the utility of this approach for modifying the isoquinoline core nih.gov.

While direct C–H hydroxylation and chlorination are feasible, these methods are still under active development for complex heterocyclic systems and achieving the precise dual functionalization required for this compound remains a significant synthetic challenge.

Table 2: Potential C–H Activation Strategies for Isoquinoline Functionalization
Target PositionCatalyst System (Example)Directing Group PositionPotential Reaction
C-4Pd(OAc)₂Nitrogen (e.g., N-oxide)C-H Arylation/Alkylation
C-7[RhCp*Cl₂]₂C-8 (e.g., amide, ether)C-H Halogenation/Oxygenation
C-1Co(III) catalystsAmide on N-2C-H Annulation

Multicomponent Reaction (MCR) Strategies for Isoquinoline Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecular scaffolds nih.govresearchgate.net. MCRs reduce the number of synthetic steps, purification processes, and waste generation.

Several MCRs can be adapted to produce the isoquinoline core. For the synthesis of this compound, a hypothetical MCR could involve:

A substituted 2-alkynylbenzaldehyde (containing a C-7 precursor like a methoxy group).

A suitable amine.

A third component that introduces the C-4 chloro functionality or a precursor group.

For instance, strategies involving the coupling of 2-halobenzonitriles with vinyl boronate esters, followed by hydrolysis and cyclization, provide a two-step pathway to isoquinolones that could be adapted into an MCR framework nih.gov. The development of a specific MCR for this compound would represent a significant advancement, enabling rapid access to this and related analogs for further study.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity researchgate.netscielo.org.mx. The heating mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, is highly efficient and uniform.

Many of the key steps in the synthesis of this compound could be significantly enhanced by microwave irradiation:

Cyclization Reactions: Classical cyclizations like the Bischler-Napieralski or Pictet-Spengler reactions often require high temperatures and long reaction times. Microwave heating can accelerate these processes from hours to minutes.

Halogenation: The conversion of an isoquinolin-4-one to the 4-chloro derivative can be expedited using microwave energy.

Nucleophilic Substitution: Reactions involving the displacement of chlorine, such as those used in the synthesis of analogs from 4,7-dichloroquinoline, are well-documented to be accelerated by microwave heating nih.govresearchgate.net.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Reaction
Reaction StepConventional MethodMicrowave-Assisted Method
Grohe-Heitzer Cyclization1-3 hours at 50-60°CSignificantly reduced reaction times reported. scielo.org.mx
SNAr on DichloroquinolineSeveral hours to overnight5-15 minutes. nih.gov
Chalcone SynthesisHours1-2 minutes. mdpi.com

The application of MAOS to the synthesis of this compound would provide a greener and more efficient route, facilitating the rapid production of this valuable compound.

Biosynthetic Pathways and Biomimetic Synthesis of Isoquinoline Alkaloids (Relevant to natural product-inspired derivatives)

The structural framework of this compound is based on the isoquinoline scaffold, a core component of over 2,500 naturally occurring alkaloids. nih.gov While this compound itself is a synthetic compound, understanding the natural biosynthetic routes to isoquinoline alkaloids provides a foundational blueprint for developing synthetic strategies for its analogs and derivatives. This knowledge inspires the field of biomimetic synthesis, where laboratory procedures are designed to imitate nature's elegant and efficient chemical transformations.

Biosynthetic Pathways of Isoquinoline Alkaloids

The vast majority of isoquinoline alkaloids found in plants, such as those from the Papaveraceae (poppy) and Berberidaceae (barberry) families, originate from the aromatic amino acid L-tyrosine. kegg.jp The pathway begins with the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. nih.govbiocyclopedia.com This initial phase involves several enzymatic steps, including hydroxylation, decarboxylation, and deamination. biocyclopedia.com

The crucial step in forming the characteristic isoquinoline core is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). biocyclopedia.comtandfonline.com This enzymatic Pictet-Spengler reaction is stereoselective, producing (S)-norcoclaurine, which serves as the central precursor to virtually all other benzylisoquinoline alkaloids. biocyclopedia.comtandfonline.com

From (S)-norcoclaurine, a series of sequential enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, lead to the formation of another pivotal intermediate: (S)-reticuline. wustl.edunih.gov (S)-Reticuline is a critical branch-point intermediate, meaning it stands at a metabolic crossroads, directing the biosynthesis towards a vast diversity of alkaloid structures. wustl.edunih.govnih.gov Depending on the plant species and the specific enzymes present, (S)-reticuline can be transformed into various classes of isoquinoline alkaloids, including:

Morphinans: Such as morphine and codeine, which involve an intramolecular C-C phenol (B47542) coupling of the (R)-enantiomer of reticuline. scienceopen.com

Protoberberines: Such as berberine, formed via the berberine bridge enzyme (BBE) which converts the N-methyl group of (S)-reticuline into a methylene bridge. biocyclopedia.comfrontiersin.org

Benzophenanthridines: Such as sanguinarine. nih.gov

Aporphines: Such as magnoflorine. nih.gov

The key enzymes driving these transformations belong to several families, most notably O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. frontiersin.orgresearchgate.net

EnzymeAbbreviationFunction in Biosynthesis
Tyrosine/Dopa DecarboxylaseTYDCConverts tyrosine and L-DOPA to their corresponding amines (tyramine and dopamine). biocyclopedia.com
Norcoclaurine SynthaseNCSCatalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. biocyclopedia.comtandfonline.com
Norcoclaurine 6-O-methyltransferase6OMTMethylates the hydroxyl group at position 6 of norcoclaurine. researchgate.net
Coclaurine N-methyltransferaseCNMTAdds a methyl group to the nitrogen atom of coclaurine to form N-methylcoclaurine. researchgate.net
Cytochrome P450 (e.g., CYP80B)-Catalyzes hydroxylation reactions, such as the conversion of N-methylcoclaurine to 3'-hydroxy-N-methylcoclaurine. oup.com
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group, leading to the formation of (S)-reticuline. researchgate.net
Berberine Bridge EnzymeBBEConverts (S)-reticuline to (S)-scoulerine, forming the methylene bridge of protoberberines. frontiersin.org

Biomimetic Synthesis

Biomimetic synthesis leverages the principles of biosynthetic pathways to design efficient and often more environmentally friendly chemical syntheses in the laboratory. The classic Pictet-Spengler reaction, discovered in 1911, is itself a biomimetic process that mimics the action of the NCS enzyme to create the tetrahydroisoquinoline core. organicreactions.org

This reaction involves the condensation of a β-arylethylamine (like dopamine) with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. researchgate.net Modern biomimetic approaches have refined this process to operate under milder, more physiologically relevant conditions. For instance, studies have demonstrated that the Pictet-Spengler reaction can be effectively catalyzed by phosphate buffers in aqueous solutions, mimicking the cellular environment where biosynthesis occurs. nih.govrsc.orgnih.govrsc.org This approach avoids the need for strong acids and high temperatures often required in traditional organic synthesis. acs.org

The knowledge of natural product biosynthesis directly informs the design of synthetic analogs. By substituting the natural precursors with synthetic variants, chemists can create novel compounds not found in nature. For example, a synthetic phenethylamine derivative could be reacted with a functionalized aldehyde via a biomimetic Pictet-Spengler reaction to generate a diverse library of substituted isoquinolines. This strategy allows for the systematic modification of the isoquinoline scaffold, including the introduction of substituents like chlorine atoms or the alteration of hydroxylation patterns, providing a rational pathway to compounds such as this compound and its derivatives.

ProcessBiosynthesis (Enzymatic)Biomimetic Synthesis (Chemical)
Key Reaction Pictet-Spengler CondensationPictet-Spengler Reaction
Reactants Dopamine + 4-Hydroxyphenylacetaldehydeβ-Arylethylamine + Aldehyde/Ketone
Catalyst Norcoclaurine Synthase (NCS) EnzymeAcid (e.g., TFA) or Phosphate Buffer
Conditions Physiological pH and temperature (in vivo)Varies: from harsh (strong acid, high temp) to mild (phosphate buffer, 70°C). acs.org
Product Stereochemistry Highly stereoselective (e.g., produces (S)-norcoclaurine). tandfonline.comTypically produces a racemic mixture unless a chiral catalyst is used.

Chemical Reactivity and Derivatization Pathways of 4 Chloroisoquinolin 7 Ol

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atom. This allows for the introduction of a wide array of functional groups through displacement of the chloride leaving group.

Replacement by Oxygen Nucleophiles

The C-4 chlorine can be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. While specific examples for 4-Chloroisoquinolin-7-ol are not extensively documented in publicly available literature, analogous reactions on related 4-chloroquinoline (B167314) systems are well-established. For instance, the reaction of 4-chloroquinolines with various phenols in the presence of a base like potassium carbonate is a common method for synthesizing 4-aryloxyquinoline derivatives. It is anticipated that this compound would undergo similar transformations.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles on Analogous Chloroquinolines

ElectrophileNucleophileBaseSolventProduct
4-Chloro-7-methoxyquinoline4-Amino-3-chlorophenolN/AN/A4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline
4,7-Dichloroquinoline (B193633)Phenol (B47542)K₂CO₃DMF4-Phenoxy-7-chloroquinoline

Note: These examples are based on reactions of similar substrates and are predictive for this compound.

Replacement by Nitrogen Nucleophiles

The displacement of the C-4 chlorine by nitrogen nucleophiles is a widely utilized transformation for the synthesis of 4-aminoisoquinoline (B122460) derivatives. Reactions with primary and secondary amines, both aliphatic and aromatic, can be achieved, often under thermal conditions or with the aid of a base. For example, heating 4,7-dichloroquinoline with butylamine (B146782) or N,N-dimethyl-propane-1,3-diamine leads to the corresponding 4-aminoquinoline (B48711) products. nih.gov These reactions demonstrate the feasibility of introducing diverse amino functionalities at the C-4 position.

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on a Related Dichloroquinoline

ElectrophileNucleophileConditionsProduct
4,7-DichloroquinolineButylamine120-130 °C, 6 hN-Butyl-7-chloroquinolin-4-amine
4,7-DichloroquinolineN,N-Dimethyl-propane-1,3-diamine130 °C, 8 hN'-(7-Chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine nih.gov

Replacement by Carbon Nucleophiles (e.g., Cross-Coupling Precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the C-4 chlorine of the isoquinoline core serves as a suitable handle for such transformations. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, are prominent examples.

The Suzuki-Miyaura cross-coupling of chloroquinolines with various boronic acids in the presence of a palladium catalyst and a base is a well-documented method for the synthesis of aryl- and heteroaryl-substituted quinolines. researchgate.net This methodology is expected to be applicable to this compound for the introduction of diverse carbon-based substituents at the C-4 position.

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalystLigandBase
Suzuki-MiyauraAryl/Heteroarylboronic acidPd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄PPh₃, XPhos, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄
Buchwald-HartwigPrimary/Secondary aminePd(OAc)₂, Pd₂(dba)₃BINAP, DPPF, XPhosNaOt-Bu, K₃PO₄

Electrophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxyl group at the C-7 position is expected to direct electrophiles to the ortho and para positions, namely C-6 and C-8. Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The directing effect of the C-7 hydroxyl group would likely favor nitration at the C-6 or C-8 position.

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) can be accomplished using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or solvent. Again, substitution is anticipated at the positions activated by the hydroxyl group.

The precise regioselectivity of these reactions on this compound would be influenced by the combined directing effects of the chloro, hydroxyl, and heterocyclic ring system, as well as steric factors.

Transformations Involving the C-7 Hydroxyl Group

The hydroxyl group at the C-7 position offers another site for derivatization through reactions such as etherification and esterification.

Etherification and Esterification Reactions

Etherification (O-alkylation): The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (e.g., potassium carbonate, sodium hydride). This Williamson ether synthesis would yield the corresponding 7-alkoxy-4-chloroisoquinoline.

Esterification (O-acylation): The hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. crunchchemistry.co.ukiiste.orgresearchgate.netchemrevise.orgchemguide.co.uk This reaction provides a straightforward route to 4-chloroisoquinolin-7-yl esters.

These transformations of the C-7 hydroxyl group can be used to modify the electronic properties of the molecule or to introduce functionalities for further synthetic manipulations.

Oxidation Reactions of the Hydroxyl Group

The chemical behavior of the hydroxyl group at the C-7 position of this compound is a focal point for derivatization, allowing for the introduction of new functionalities and modification of the compound's electronic properties. While direct experimental data on the oxidation of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 7-hydroxyisoquinoline (B188741) and substituted phenol systems.

The phenolic hydroxyl group is susceptible to oxidation to form quinone-like structures, particularly when activated by appropriate substituents on the isoquinoline ring. For instance, the oxidation of 7,8-dimethoxyisoquinoline (B1652956) with ammonium (B1175870) cerium(IV) nitrate (B79036) is known to yield the corresponding isoquinoline-7,8-dione (B11919815) thieme-connect.de. This suggests that under suitable oxidizing conditions, the 7-hydroxy group of this compound could potentially be oxidized to a quinone. The presence of the electron-withdrawing chlorine atom at the C-4 position may influence the redox potential of the molecule, affecting the conditions required for such a transformation.

Furthermore, the conversion of a 7-methoxyisoquinoline (B1361142) derivative to the corresponding 7-hydroxy compound via ether cleavage has been reported, highlighting the accessibility and reactivity of this position google.com. While this is a reduction of an ether to an alcohol, it underscores the chemical significance of the C-7 oxygen substituent.

The following table summarizes potential oxidation reactions based on related compounds:

Starting Material AnalogueReagentProduct TypeReference
7,8-DimethoxyisoquinolineAmmonium cerium(IV) nitrateIsoquinoline-7,8-dione thieme-connect.de
Substituted PhenolsVarious Oxidants (e.g., Fremy's salt)QuinonesGeneral Organic Chemistry

It is important to note that the specific reaction conditions and the viability of these transformations for this compound would require experimental validation.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation and other reduction methods offer pathways to modify both the chloro substituent and the heterocyclic ring of this compound. These transformations can lead to derivatives with altered steric and electronic profiles.

Hydrogenation of the Isoquinoline Ring:

The isoquinoline core is susceptible to reduction, typically affording 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This transformation is commonly achieved using various catalytic systems. While specific studies on this compound are scarce, general methods for isoquinoline reduction are applicable.

Hydrodechlorination:

The chlorine atom at the C-4 position represents a reactive site for catalytic hydrodechlorination. This reaction involves the hydrogenolysis of the carbon-chlorine bond, replacing it with a carbon-hydrogen bond. Palladium-based catalysts are often effective for such transformations. For example, the catalytic hydro-dechlorination of 4-chlorophenol (B41353) has been demonstrated using Pd nanoparticles supported on various materials rsc.org. This suggests that a similar strategy could be employed to selectively remove the chloro group from this compound to yield isoquinolin-7-ol.

The chemoselectivity of the reduction—whether hydrogenation of the heterocyclic ring or hydrodechlorination occurs preferentially—would depend on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

The following table outlines potential reduction strategies and the expected products:

Reaction TypeCatalyst/ReagentPotential ProductNotes
Ring HydrogenationH₂, Pd/C or PtO₂4-Chloro-1,2,3,4-tetrahydroisoquinolin-7-olReduction of the pyridine ring.
HydrodechlorinationH₂, Pd/C, baseIsoquinolin-7-olRemoval of the chlorine atom.
Combined ReductionH₂, appropriate catalyst and conditions1,2,3,4-Tetrahydroisoquinolin-7-olBoth ring reduction and dechlorination.

Ring Modification and Rearrangement Reactions of Substituted Isoquinolines

Ring Opening Reactions:

Under certain conditions, the pyridine ring of the isoquinoline system can be cleaved. For instance, isoquinoline itself can undergo oxidative cleavage under vigorous conditions, leading to degradation products such as phthalic acid and pyridine-3,4-dicarboxylic acid thieme-connect.de. The substituents on the ring can significantly influence the course of such reactions.

Ring Expansion and Rearrangement:

More complex transformations, such as ring expansions and rearrangements, have been observed in substituted isoquinoline systems, often promoted by photochemical or thermal conditions. For example, certain bicyclic isoquinoline derivatives can undergo thermal ring-opening of a fused cyclobutene (B1205218) ring to form 1H-azepines shahucollegelatur.org.in. While this is a specific example, it illustrates the potential for skeletal reorganization of the isoquinoline core.

The functional groups present in this compound, namely the chloro and hydroxyl groups, could be leveraged to initiate such rearrangements. For example, the hydroxyl group could be converted into a better leaving group to facilitate a Wagner-Meerwein type rearrangement under acidic conditions, although this is speculative without direct experimental evidence.

Further research is required to explore the potential for ring modification and rearrangement reactions specifically for this compound and its derivatives.

Spectroscopic Analysis and Structural Elucidation of 4 Chloroisoquinolin 7 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-Chloroisoquinolin-7-ol, NMR spectroscopy allows for the precise assignment of proton and carbon signals, offering insights into the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the proton, which is modulated by the electronic effects of the chloro and hydroxyl substituents, as well as the nitrogen atom in the isoquinoline (B145761) ring.

The aromatic region of the spectrum would likely display a set of signals corresponding to the protons on the isoquinoline core. Protons on the pyridine (B92270) ring (positions 1 and 3) and the benzene (B151609) ring (positions 5, 6, and 8) will have characteristic chemical shifts. The hydroxyl proton at position 7 will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The coupling constants (J), which describe the interaction between neighboring protons, are crucial for establishing the connectivity of the protons in the ring system. For instance, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta-coupled protons (around 2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-18.5 - 8.8s-
H-37.8 - 8.1s-
H-57.6 - 7.9dJH5-H6 = 8.0 - 9.0
H-67.0 - 7.3ddJH5-H6 = 8.0 - 9.0, JH6-H8 = 2.0 - 3.0
H-87.2 - 7.5dJH6-H8 = 2.0 - 3.0
7-OH9.0 - 11.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the hybridization state and the electronic environment.

The presence of the electronegative chlorine atom at C-4 is expected to cause a downfield shift for this carbon, while the hydroxyl group at C-7 will also influence the chemical shifts of the carbons in the benzenoid ring. The carbon atoms of the isoquinoline ring system will appear in the aromatic region of the spectrum (typically δ 110-160 ppm). Quaternary carbons (C-4, C-7, C-4a, and C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for 4-chloroisoquinoline (B75444) and related phenols. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-3120 - 125
C-4135 - 140
C-4a130 - 135
C-5125 - 130
C-6115 - 120
C-7155 - 160
C-8110 - 115
C-8a140 - 145

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing out the spin systems within the molecule and confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is particularly useful for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between adjacent protons.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups present in the molecule.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system are expected to give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to appear in the range of 1200-1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration typically occurs in the region of 600-800 cm⁻¹.

Table 3: Characteristic FT-IR Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
C=C / C=NRing Stretching1400 - 1650
C-OStretching1200 - 1300
C-ClStretching600 - 800

Fourier-Transform Raman Spectroscopy for Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give strong signals in the Raman spectrum. The ring breathing modes of the isoquinoline system are expected to be prominent.

C-Cl Stretching: The C-Cl stretching vibration is also expected to be Raman active.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural information of a compound. In the analysis of this compound, mass spectrometry provides crucial data for confirming its elemental composition and elucidating its molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. The theoretical exact mass of this compound can be calculated based on its elemental composition (C₉H₆ClNO).

Based on the known exact mass of the closely related compound 4-chloroisoquinoline (C₉H₆ClN), which is 163.0188769 Da, the theoretical exact mass for this compound can be determined by the addition of an oxygen atom. nih.govnih.gov This allows for a highly confident assignment of the molecular formula, a critical step in the structural elucidation process. The high mass accuracy of HRMS, typically within a few parts per million (ppm), helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₉H₆ClNO179.01379

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound would likely initiate with the molecular ion peak (M⁺), which corresponds to the intact molecule. Subsequent fragmentation could involve the loss of small, stable neutral molecules or radicals. Key predicted fragmentation pathways include:

Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl), leading to a significant fragment ion at [M-35]⁺ and [M-37]⁺, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

Loss of Carbon Monoxide (CO): Phenolic compounds often exhibit the loss of CO from the molecular ion, resulting in a fragment at [M-28]⁺.

Loss of Hydrogen Cyanide (HCN): As a nitrogen-containing heterocyclic compound, the loss of HCN is a characteristic fragmentation, leading to a fragment at [M-27]⁺.

Cleavage of the Isoquinoline Ring: The isoquinoline ring system can undergo characteristic cleavages, leading to various smaller fragment ions that can help to confirm the core structure.

Table 2: Predicted Key Mass Fragments of this compound in EI-MS

m/z (mass-to-charge ratio)Proposed FragmentPlausible Loss
179/181[C₉H₆ClNO]⁺Molecular Ion (M⁺)
144[C₉H₆NO]⁺Loss of •Cl
151/153[C₈H₅ClNO]⁺Loss of CO
152/154[C₈H₄ClNO]⁺Loss of HCN

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Currently, there is no publicly available X-ray crystallographic data for this compound or its significant co-crystals or derivatives. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality. Should such crystals be obtained in the future, X-ray diffraction analysis would provide invaluable insights into the solid-state conformation of the molecule, including the planarity of the isoquinoline ring system, the orientation of the hydroxyl and chloro substituents, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Computational Chemistry and Theoretical Characterization of 4 Chloroisoquinolin 7 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for the detailed characterization of molecular systems. uci.edunih.gov DFT has become a popular and effective approach for evaluating molecular properties due to its balance of accuracy and computational efficiency. scirp.orgresearchgate.net These methods are applied to elucidate the fundamental aspects of 4-Chloroisoquinolin-7-ol, from its three-dimensional shape to its electronic behavior and spectroscopic signatures.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the minimum electronic energy. For this compound, the isoquinoline (B145761) core is largely planar. However, conformational analysis is necessary to determine the preferred orientation of the hydroxyl (-OH) group at position 7. Different rotational positions (rotamers) of the O-H bond relative to the aromatic ring can lead to distinct conformers with varying stabilities.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the geometry of these conformers. The conformer with the lowest calculated energy is identified as the ground-state structure. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for the Ground-State Conformer of this compound (DFT/B3LYP/6-311++G(d,p)).
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C4-Cl1.745C3-C4-Cl119.5
C7-O1.362C6-C7-O118.9
O-H0.965C8-C7-O121.3
C1-N21.315C7-O-H109.2
N2-C31.370C1-N2-C3117.8

The electronic structure of a molecule governs its chemical reactivity and physical properties. Frontier Molecular Orbital (FMO) theory is central to this understanding, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A small energy gap implies high chemical reactivity and low kinetic stability. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom, while the LUMO is anticipated to be distributed across the electron-deficient chlorinated pyridine (B92270) ring.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool that maps the charge distribution on the molecule's surface. researchgate.net It provides a visual representation of the electrophilic and nucleophilic regions. For this compound, the MEP map would show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for potential nucleophilic interaction.

Table 2: Calculated Electronic Properties of this compound.
PropertyEnergy (eV)
HOMO Energy (EHOMO)-8.54
LUMO Energy (ELUMO)-1.98
HOMO-LUMO Gap (ΔE)6.56

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to identify and characterize the molecule. computabio.comresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.comnmrdb.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning signals in experimental spectra and confirming the molecular structure. The chemical shifts for this compound would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen in the pyridine ring, and the electron-donating effect of the hydroxyl group in the benzene (B151609) ring.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. researchgate.net Quantum chemical calculations can compute these vibrational modes and their corresponding intensities. cheminfo.org This theoretical vibrational spectrum helps in the assignment of experimental spectral bands to specific molecular motions, such as O-H stretching, C-Cl stretching, and aromatic ring vibrations.

Table 3: Selected Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound.
Spectroscopic DataAssignmentPredicted Value
IR Frequency (cm⁻¹)O-H stretch3550
Aromatic C-H stretch3050-3150
C=N stretch1620
C-O stretch1250
C-Cl stretch780
¹H NMR Shift (ppm)H18.95
H38.10
H57.85
¹³C NMR Shift (ppm)C4135.2
C7155.8

Chemical Reactivity Descriptors and Site Selectivity Prediction

Beyond FMO theory, DFT provides a framework for calculating a range of chemical reactivity descriptors. These descriptors, rooted in Conceptual DFT, help in predicting the most probable sites for chemical reactions on the molecule.

Fukui functions are powerful local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comfaccts.de They are used to identify reactive sites for different types of attack:

f⁺(r): For nucleophilic attack (where an electron is added). The site with the highest f⁺(r) value is the most likely to accept an electron.

f⁻(r): For electrophilic attack (where an electron is removed). The site with the highest f⁻(r) value is the most susceptible to losing an electron.

While Fukui functions identify regions prone to attack, the dual descriptor , Δf(r), offers a more refined and unambiguous prediction of reactivity. researchgate.net The dual descriptor is defined as the difference between the nucleophilic and electrophilic Fukui functions.

Where Δf(r) > 0, the site is electrophilic and susceptible to nucleophilic attack.

Where Δf(r) < 0, the site is nucleophilic and prone to electrophilic attack.

For this compound, analysis of these descriptors would likely reveal that the carbon atoms in the hydroxyl-bearing ring and the nitrogen atom are the primary nucleophilic sites (prone to electrophilic attack). Conversely, the carbon atom attached to the chlorine (C4) and the C1 atom adjacent to the nitrogen are expected to be the most significant electrophilic centers (susceptible to nucleophilic attack).

Table 4: Hypothetical Condensed Dual Descriptor (Δfₖ) Values for Selected Atoms in this compound.
AtomΔfₖ ValuePredicted Reactivity
N2-0.085Nucleophilic (site for electrophilic attack)
C1+0.062Electrophilic (site for nucleophilic attack)
C4+0.091Electrophilic (site for nucleophilic attack)
C6-0.054Nucleophilic (site for electrophilic attack)
O (of -OH)-0.112Strongly Nucleophilic (site for electrophilic attack)

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and pharmacophoric features. mdpi.com The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue signifies regions of electron deficiency (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent neutral or weakly polar regions.

For this compound, an MEP map would reveal distinct electronegative and electropositive regions based on its atomic composition and structure.

Negative Potential (Red/Yellow): The most intense negative potential would be localized around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group at position 7. This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms, making them primary sites for hydrogen bonding and interactions with electrophiles. The chlorine atom at position 4 would also contribute to a region of negative potential.

Positive Potential (Blue): A significant region of positive potential would be found on the hydrogen atom of the hydroxyl group (-OH), making it a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic carbon framework would exhibit weaker positive potentials.

Neutral Regions (Green): The fused aromatic rings, being largely nonpolar, would constitute the neutral regions of the molecule.

Understanding this electrostatic landscape is crucial for predicting how this compound might orient itself within a receptor's binding pocket, identifying key interaction points that govern its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com

For a molecule like this compound, MD simulations can elucidate several key properties:

Conformational Landscapes: Although the isoquinoline core is rigid, substituents can have rotational freedom. MD simulations can explore the preferred orientations of the hydroxyl group and analyze its dynamic interactions with the rest of the molecule. This helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt in a solution or a biological system.

Solvation Effects: The interaction of a molecule with its solvent (typically water in biological systems) is critical to its behavior. MD simulations can model the explicit interactions between this compound and surrounding water molecules. This reveals the structure of the solvation shell, the stability of hydrogen bonds formed between the molecule's heteroatoms (N, O, Cl) and water, and how solvation influences the molecule's conformational preferences.

Binding Stability: In drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. mdpi.com After docking this compound into a hypothetical receptor site, an MD simulation can track the complex's trajectory over time, providing insights into the stability of the binding pose and the key interactions that maintain it.

Studies on related quinoline (B57606) and tetracycline derivatives have successfully used reactive MD simulations to understand complex chemical processes, such as degradation pathways and the breaking and formation of chemical bonds, demonstrating the power of this technique to explain molecular interactions at an atomic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. chemrevlett.comnih.gov For the isoquinoline scaffold, which is a core component of many bioactive molecules, 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful. nih.govresearchgate.net

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. unicamp.br The process involves aligning the molecules in a common orientation and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. These energy values serve as descriptors in a partial least squares (PLS) statistical analysis to build a predictive model.

The output of a CoMFA study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity:

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where steric hindrance is detrimental.

Electrostatic Maps: Blue contours identify areas where positive charges are favorable, whereas red contours mark regions where negative charges increase activity.

For the isoquinoline scaffold, CoMFA models can guide the rational design of new derivatives by indicating optimal positions for adding or modifying substituents to improve potency.

CoMSIA is an extension of CoMFA that provides a more nuanced understanding of the structure-activity relationship. unicamp.br Instead of using Lennard-Jones and Coulombic fields, CoMSIA calculates similarity indices based on a Gaussian function, which avoids the problem of infinitely large energy values at atomic positions. In addition to steric and electrostatic fields, CoMSIA typically includes fields for hydrophobicity, and hydrogen bond donors and acceptors. unicamp.br

This multi-faceted analysis often leads to more robust and interpretable models. For instance, a CoMSIA study on a series of isoquinoline derivatives might reveal that a strong hydrogen bond donor is required at position 7 (like the -OH group in this compound) and that a hydrophobic group is preferred at another position for optimal activity. The results are also presented as 3D contour maps, providing a clear visual guide for drug design. nih.gov

QSAR studies on quinoline and isoquinoline derivatives have demonstrated high predictive power. For example, a 3D-QSAR study on quinoline derivatives as anti-malarial agents yielded statistically robust CoMFA and CoMSIA models, as shown in the table below. nih.gov

Model ParameterCoMFACoMSIA
Cross-validated correlation coefficient (q²)> 0.5> 0.5
Non-cross-validated correlation coefficient (r²)0.9320.947
External validation predictive coefficient (r²test)0.8780.876

Statistical parameters from a representative 3D-QSAR study on a quinoline scaffold, demonstrating the high internal and external predictive capabilities of the models. Such models are invaluable for designing new isoquinoline-based compounds with enhanced biological activity. nih.gov

Future Prospects and Emerging Research Areas for 4 Chloroisoquinolin 7 Ol

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Artificial Intelligence-assisted synthesis)

To accelerate the synthesis and screening of 4-Chloroisoquinolin-7-ol derivatives, advanced synthetic technologies are becoming indispensable. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgflowphotochem.eu The synthesis of isoquinoline (B145761) derivatives has been successfully demonstrated using flow reactors, sometimes in combination with visible-light photocatalysis, allowing for rapid and efficient production. flowphotochem.euthieme-connect.comthieme-connect.com This technology is well-suited for the multi-step synthesis of complex molecules derived from this compound, enabling the rapid generation of compound libraries for high-throughput screening.

Integration with Chemical Biology for Deeper Mechanistic Understanding

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgnih.govwisdomlib.orgresearchgate.net Derivatives of this compound could serve as valuable tools in chemical biology to probe complex biological processes. For instance, by attaching fluorescent tags or photoaffinity labels, these molecules can be used to identify and study the interactions with specific protein targets.

Fragment-based drug discovery (FBDD) is another area where this compound can be impactful. researchoutreach.org The core structure itself can act as a starting fragment, which can then be elaborated based on its binding to a target protein, as determined by techniques like X-ray crystallography or NMR spectroscopy. researchoutreach.org This approach allows for the rational design of potent and selective inhibitors for various enzymes or receptors. The diverse biological activities reported for isoquinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, suggest that derivatives of this compound could be developed to investigate these and other biological pathways. amerigoscientific.combioengineer.orgmdpi.comsemanticscholar.org

Materials Science Applications of Isoquinoline-derived Fluorophores and Ligands

Beyond the life sciences, the unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for advanced materials. amerigoscientific.comrsc.org Isoquinoline derivatives are known to exhibit fluorescence and have been investigated as potential organic fluorophores. mdpi.comnih.govresearchgate.net The emission properties can be tuned by modifying the substituents on the isoquinoline core. For example, derivatization of this compound at the C-4 and C-7 positions could lead to novel dyes with applications in bio-imaging, sensors, or organic light-emitting diodes (OLEDs).

The nitrogen atom in the isoquinoline ring and the hydroxyl group on this compound make this molecule and its derivatives excellent candidates for ligands in coordination chemistry. They can be used to synthesize metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. amerigoscientific.com Additionally, isoquinoline-based ligands have been used to create electrophosphorescent iridium complexes for OLEDs and as chiral ligands in asymmetric catalysis. nih.gov

Material Application Relevant Properties of Isoquinoline Core Potential Derivatives/Modifications
Fluorophores/DyesAromatic, conjugated π-systemIntroduction of donor-acceptor groups to create push-pull systems semanticscholar.org
Organic SemiconductorsPlanar aromatic structureExtension of π-conjugation through cross-coupling reactions rsc.org
Metal-Organic Frameworks (MOFs)Coordinating nitrogen and oxygen atomsFunctionalization with additional coordinating groups amerigoscientific.com
Electrophosphorescent ComplexesLigand for heavy metal ions (e.g., Iridium)Synthesis of bidentate or tridentate ligands nih.gov
Chiral LigandsRigid scaffold for asymmetric environmentsIntroduction of chiral substituents nih.gov

Development of Supramolecular Assemblies Incorporating the this compound Unit

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a bottom-up approach to constructing complex and functional architectures. The planar structure and potential for hydrogen bonding (via the -OH group) and halogen bonding (via the -Cl group) make this compound an intriguing building block for supramolecular assembly.

Research into isoquinoline derivatives has shown their capacity to form self-assembled dimers and one-dimensional supramolecular chains in the solid state. rsc.org These assemblies are governed by a network of intermolecular interactions. By strategically modifying the this compound scaffold, it is possible to program the formation of specific supramolecular structures, such as liquid crystals, gels, or crystalline co-polymers. Furthermore, isoquinoline-containing molecules have been used to construct complex metallo-supramolecular cages and fluorescent sensors that operate through host-guest interactions. researchgate.netcolab.ws The development of such systems based on this compound could lead to new materials for sensing, molecular recognition, and controlled release applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloroisoquinolin-7-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or cyclization of precursor isoquinoline derivatives. For example, chlorination at the 4-position can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Optimization includes monitoring reaction time (via TLC or HPLC), controlling temperature (±5°C), and using inert atmospheres to avoid side reactions. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for purification. Characterization via 1H^1H-NMR and 13C^{13}C-NMR should confirm regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Essential techniques include:

  • Spectroscopy : 1H^1H-NMR to verify aromatic proton environments and chlorine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching C₉H₆ClNO⁺).
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
    Cross-validation with melting point analysis and IR spectroscopy (for hydroxyl group identification) enhances reliability .

Q. How can researchers determine the solubility profile of this compound for experimental design?

  • Methodological Answer : Perform solubility screening in solvents like DMSO (for stock solutions), water (buffered at pH 7.4), ethanol, and dichloromethane. Use UV-Vis spectroscopy to measure saturation concentrations. For poorly soluble compounds, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) while ensuring compatibility with downstream assays .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., unexpected 1H^1H-NMR peaks) during characterization?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Steps:

Re-purify the compound and repeat analysis.

Compare experimental data with computational predictions (DFT-based NMR chemical shift tools).

Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.

Consider alternative synthetic pathways if tautomerism is suspected (e.g., pH-dependent hydroxyl group behavior) .

Q. What strategies are effective for elucidating the mechanism of this compound in biochemical interactions?

  • Methodological Answer :

  • Kinetic Studies : Measure reaction rates under varying substrate/enzyme concentrations.
  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
  • Isotopic Labeling : Incorporate 13C^{13}C or 2H^{2}H to track metabolic pathways via LC-MS.
  • Inhibitor Profiling : Compare IC₅₀ values against structurally similar analogs to identify pharmacophores .

Q. How can researchers optimize biological activity assays for this compound while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate EC₅₀/IC₅₀.
  • Counter-Screens : Test against related targets (e.g., isoforms) to assess selectivity.
  • Positive/Negative Controls : Include known inhibitors and vehicle-only groups.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure significance (p < 0.05) .

Notes on Data Interpretation and Reproducibility

  • Contradiction Management : Document all anomalies and validate findings through independent replication. Use platforms like PubChem (for spectral data cross-referencing) and open-source tools (e.g., NMReDATA) .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for transparent experimental descriptions and data archiving in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.